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molecular formula C12H12ClNO2 B2408025 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 122281-02-1

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No. B2408025
M. Wt: 237.68
InChI Key: DYFQBCCRZMIKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933336

Procedure details

13.3 g aluminium chloride and 2.2 ml DMF were mixed and heated with stirring, at 70° C. during 15 min. After cooling to 40° C., 1.5 g 1,3-dihydro-3,3-dimethyl-2H-indol-2-one and 1.1 g 2-chloroacetyl chloride were added and stirred at 70° C. for 45 min. The mixture was poured onto 50 g ice and 10 ml 10N HCl and extracted with 3×75 ml ethyl acetate.
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][C:6]1([CH3:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7]1=[O:15].[Cl:17][CH2:18][C:19](Cl)=[O:20].Cl>CN(C=O)C>[Cl:17][CH2:18][C:19]([C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:15])[C:6]2([CH3:16])[CH3:5])=[O:20] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1(C(NC2=CC=CC=C12)=O)C
Name
Quantity
1.1 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring, at 70° C. during 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 40° C.
STIRRING
Type
STIRRING
Details
stirred at 70° C. for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×75 ml ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClCC(=O)C=1C=C2C(C(NC2=CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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